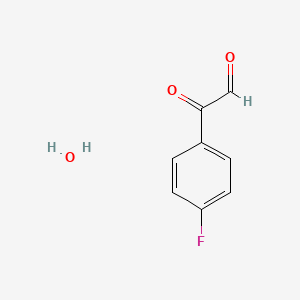

4-Fluorophenylglyoxal hydrate

Description

Significance of Aryl Glyoxal (B1671930) Derivatives in Contemporary Organic Synthesis

Aryl glyoxal derivatives are pivotal in modern organic synthesis due to their dual reactivity, which enables them to participate in numerous chemical reactions. They are extensively used in the synthesis of heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. rsc.orgresearchgate.net The reactivity of aryl glyoxals allows for their use in multicomponent reactions, a powerful strategy in synthetic chemistry that allows for the construction of complex molecules from simple starting materials in a single step. rsc.orgresearchgate.net This approach is highly valued for its efficiency and atom economy. researchgate.net Furthermore, aryl glyoxals can act as precursors for various functional groups, and their reactions can be tuned to yield different products by simply altering the reaction conditions. acs.org This versatility makes them indispensable tools for chemists in the design and synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. researchgate.netub.edu

Overview of 4-Fluorophenylglyoxal Hydrate (B1144303) as a Versatile Synthetic Intermediate

Among the various aryl glyoxal derivatives, 4-Fluorophenylglyoxal hydrate stands out as a particularly useful and versatile synthetic intermediate. The presence of a fluorine atom on the phenyl ring significantly influences the compound's reactivity and physical properties. cymitquimica.com The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the adjacent carbonyl groups, making the molecule more susceptible to nucleophilic attack. cymitquimica.com This heightened reactivity is advantageous in numerous synthetic applications.

This compound has been successfully employed in the synthesis of a variety of complex molecules, including porphyrins and various heterocyclic systems. ub.edumdpi.comdnu.dp.ua For instance, it has been used as a starting material in the synthesis of meso-tetra(p-fluorobenzoyl)porphyrin, a compound with potential applications in photoredox catalysis. ub.edu Its utility is further demonstrated in its reactions with various nucleophiles to form substituted imidazolidinones and other heterocyclic structures. dnu.dp.uadnu.dp.ua The compound's ability to participate in diverse cyclization and condensation reactions underscores its importance as a key building block in organic synthesis. cymitquimica.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-fluorophenyl)(oxo)acetaldehyde hydrate | sigmaaldrich.com |

| CAS Number | 447-43-8 | sigmaaldrich.com |

| Molecular Formula | C₈H₇FO₃ | avantorsciences.com |

| Molecular Weight | 170.14 g/mol (anhydrous) | avantorsciences.com |

| Appearance | White to pale cream crystals or powder | thermofisher.com |

| Melting Point | 80-88 °C | avantorsciences.com |

| Boiling Point | 115 °C at 35 mmHg | avantorsciences.com |

| Purity | ≥97.5% (dry wt. basis) | thermofisher.com |

| Water Content | 5.59-15.08% (0.5-1.5 waters) | thermofisher.com |

| InChI Key | JZJXSEZCPBRRLU-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Context and Evolution of Glyoxal Chemistry in Academic Research

The study of glyoxal, the simplest dialdehyde (B1249045) (OCHCHO), has a rich history that lays the foundation for the investigation of its more complex derivatives like this compound. Glyoxal was first prepared and named by the German-British chemist Heinrich Debus. wikipedia.org Commercially, it is produced through methods such as the gas-phase oxidation of ethylene (B1197577) glycol or the liquid-phase oxidation of acetaldehyde (B116499) with nitric acid. wikipedia.orgatamanchemicals.com

Initially, research on glyoxal focused on its fundamental properties and reactivity. It is a valuable building block in organic synthesis, particularly for creating heterocyclic compounds like imidazoles. wikipedia.org Over time, the scope of glyoxal chemistry expanded significantly. Scientists began to explore its use as a cross-linking agent in polymer chemistry and as a fixative in histology. wikipedia.orgatamanchemicals.com The discovery that glyoxal exists as a trace gas in the atmosphere, resulting from the oxidation of hydrocarbons, opened up new avenues of research in atmospheric chemistry. wikipedia.orgcopernicus.org The evolution of analytical techniques has allowed for increasingly detailed studies of glyoxal and its derivatives, leading to a deeper understanding of their roles in various chemical and biological processes. This historical progression from the synthesis of the parent molecule to the exploration of functionalized derivatives like this compound highlights the continuous development and importance of this area of chemical research.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJXSEZCPBRRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372087 | |

| Record name | 4-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-43-8 | |

| Record name | 4-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenylglyoxal Hydrate

Preparation of 4-Fluorophenylglyoxal from Precursors

The primary route to 4-Fluorophenylglyoxal involves the oxidation of a corresponding precursor, typically 4-fluoroacetophenone.

The oxidation of the α-methyl group of aryl methyl ketones is the most common strategy for synthesizing aryl glyoxals. A variety of oxidizing agents and reaction systems have been developed to achieve this transformation. One established method involves the oxidation of acetophenones using aqueous hydrobromic acid in dimethyl sulfoxide (B87167) (DMSO). acs.org Another approach utilizes the Kornblum oxidation, where an intermediate α-haloketone is oxidized by DMSO to form the glyoxal (B1671930). rsc.org A range of oxidants can be employed, and the choice often depends on the specific substrate and desired reaction conditions. A summary of common oxidation methods is presented in the table below. sci-hub.se

| Oxidation Method | Reagent(s) | Precursor | Reference |

| Selenium Dioxide Oxidation | SeO₂, dioxane-water | Aryl methyl ketones | sci-hub.se |

| Selenious Acid Oxidation | H₂SeO₃, dioxane-water | Aryl methyl ketones | sci-hub.se |

| Kornblum Oxidation | DMSO | Phenacyl bromides | sci-hub.se |

| HBr/DMSO Oxidation | 48% HBr (aq), DMSO | Aryl methyl ketones | acs.orgsci-hub.se |

| Dimethyldioxirane (DMDO) | DMDO, acetone | α-Diazo ketones | sci-hub.se |

Glyoxals are characterized by two adjacent carbonyl groups, which makes them highly susceptible to hydration in the presence of water. wikipedia.org In aqueous solutions, glyoxal and its derivatives exist in equilibrium with their hydrated forms. rsc.org The hydration process involves the nucleophilic attack of water on the carbonyl carbons, leading to the formation of geminal diols. For glyoxal, this can occur in two steps to yield a diol and subsequently a tetrol. copernicus.org The resulting hydrated species, such as 4-Fluorophenylglyoxal hydrate (B1144303), are often more stable and easier to handle than the corresponding anhydrous dicarbonyl compounds. researchgate.net The equilibrium generally favors the hydrated form, especially for small aldehydes. wikipedia.orgcopernicus.org This inherent reactivity means that the hydrate is often formed directly during the aqueous workup of the oxidation reaction or if the reaction is performed in a solvent system containing water. scielo.org.za

General Strategies for Aryl Glyoxal Synthesis in Laboratory Scale

On a laboratory scale, specific, reliable methods are favored for their efficiency and ease of execution. The use of selenium dioxide for oxidation followed by hydration is a well-documented and widely used strategy.

Selenium dioxide (SeO₂) is a prominent and reliable reagent for the oxidation of the α-carbon of a carbonyl compound, a transformation known as the Riley oxidation. wikipedia.org This method is widely applied to the synthesis of aryl glyoxals from the corresponding aryl methyl ketones. sci-hub.sescielo.org.za The reaction is typically performed by refluxing the ketone with SeO₂ in a solvent mixture such as dioxane and water. scielo.org.za The mechanism involves the formation of a selenium-containing intermediate that facilitates the oxidation of the methyl group to an aldehyde. nih.gov A significant advantage of this method is that the reduced selenium precipitates as a solid, which can be easily removed by filtration. wikipedia.org

In many synthetic procedures for aryl glyoxals, a separate, distinct step for hydration is not required. The hydrate form is often the commercially available and most stable state of the compound. researchgate.netrsc.orgrsc.org When aryl glyoxals are prepared via methods like selenium dioxide oxidation in aqueous dioxane, the presence of water in the reaction medium facilitates the in-situ formation of the hydrate during the reaction or subsequent aqueous workup. sci-hub.sescielo.org.za The crude aryl glyoxal, upon isolation from an aqueous environment, typically exists as the stable hydrate, which can then be purified by standard techniques like recrystallization. The anhydrous form, if needed, can be generated by heating the solid hydrate with a dehydrating agent like phosphorus pentoxide. wikipedia.org

Optimization of Synthetic Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Fluorophenylglyoxal hydrate. Key parameters that can be adjusted include the choice of oxidant, reaction time, temperature, and the use of catalysts or additives.

Research into the synthesis of the radiolabeled analogue, 4-[¹⁸F]Fluorophenylglyoxal ([¹⁸F]FPG), provides valuable insights into optimizing the oxidation step. In these studies, different oxidants were compared for the conversion of the [¹⁸F]4-fluoroacetophenone precursor. nih.gov

Table of Optimization Results for [¹⁸F]FPG Synthesis nih.gov

| Oxidant | Temperature (°C) | Time (min) | Radiochemical Conversion (%) |

| SeO₂ | 130 | 10 | 25 ± 5 |

| H₂SeO₃ | 130 | 10 | 58 ± 7 |

| I₂/DMSO | 130 | 10 | 4 ± 2 |

Data sourced from a study on the synthesis of 4-[¹⁸F]fluorophenylglyoxal. nih.gov

These findings indicate that selenious acid (H₂SeO₃) provides a significantly higher conversion rate under these specific conditions compared to selenium dioxide. nih.gov

Further enhancements in aryl glyoxal synthesis have been achieved through other strategies:

Microwave Assistance: The use of microwave irradiation has been shown to dramatically reduce reaction times for selenium dioxide oxidations, from several hours to just a few minutes, while achieving quantitative conversion. researchgate.netnih.gov

Catalysts and Additives: The addition of an acid catalyst can influence the reaction. For instance, trifluoroacetic acid (TFA) has been used in conjunction with SeO₂ to mediate the self-condensation of glyoxals generated in situ. acs.org In other oxidation systems, such as iodine-mediated reactions, the addition of p-toluenesulfonic acid (p-TSA) was found to increase product yields. rsc.org

Solvent and Temperature: The choice of solvent and reaction temperature are critical parameters. For nucleophilic aromatic substitution reactions to introduce the fluorine atom, polar aprotic solvents like DMSO or acetonitrile (B52724) are typically used at elevated temperatures. acs.org Careful control of these conditions is necessary to ensure high yields and minimize side reactions.

Chemical Reactivity and Transformation Studies of 4 Fluorophenylglyoxal Hydrate

Condensation Reactions with Nitrogen-Containing Compounds

4-Fluorophenylglyoxal hydrate (B1144303) serves as a key precursor in the synthesis of a variety of nitrogen-containing heterocyclic systems. Its reactions with ureas, guanidines, and amino alcohols provide access to complex molecular architectures.

The reaction between 4-fluorophenylglyoxal hydrate and N-alkoxy-N'-arylureas has been a subject of detailed investigation, leading to the formation of various substituted imidazolidinone derivatives. These reactions are typically carried out in an acetic acid medium at room temperature. Current time information in Bangalore, IN.dnu.dp.ua

The interaction of this compound with N-methoxy-N'-phenylurea in acetic acid at 26 °C over 99 hours results in a mixture of products. dnu.dp.ua This includes the cis and trans diastereomers of 5-(4-fluorophenyl)-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one, along with 5-(4-fluorophenyl)-3-methoxy-1-phenylimidazolidine-2,4-dione (a hydantoin (B18101) derivative). dnu.dp.ua The initial products are the dihydroxyimidazolidin-2-ones, which can be isolated. dnu.dp.ua

Reaction Products from this compound and N-methoxy-N'-phenylurea

| Compound Name | Reaction Time | Temperature | Solvent |

|---|---|---|---|

| 5-(4-fluorophenyl)-cis-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one | 99 hours | 26 °C | Acetic Acid |

| 5-(4-fluorophenyl)-trans-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one | 99 hours | 26 °C | Acetic Acid |

| 5-(4-fluorophenyl)-3-methoxy-1-phenylimidazolidine-2,4-dione | 99 hours (further exposure up to 260 hours increases yield) | 26 °C | Acetic Acid |

The formation of hydantoin derivatives from the initially formed 4,5-dihydroxyimidazolidin-2-ones is a key transformation in this reaction sequence. The proposed mechanism suggests that the conversion of 3-alkoxy-5-aryl-4,5-dihydroxy-1-phenylimidazolidin-2-ones into 3-alkoxy-5-aryl-1-phenylhydantoins can be facilitated by acid catalysis. dnu.dp.ua This transformation involves a dehydration step. In some cases, the reaction mixture is treated with p-toluenesulfonic acid to drive the conversion to the hydantoin product. dnu.dp.ua The reaction of arylglyoxal hydrates with N-hydroxyurea and N-alkoxyureas in acetic acid can directly yield 5-aryl-3-hydroxyimidazolidine-2,4-diones and 3-alkoxy-5-arylimidazolidine-2,4-diones, respectively, through a process that is thought to involve a 1,2-hydride shift in an intermediate species. researchgate.net

The structure of the aryl glyoxal (B1671930) moiety, specifically the nature of the halogen substituent at the 4-position, has a discernible influence on the reaction with N-alkoxy-N'-arylureas. dnu.dp.uadnu.dp.ua For instance, the reaction of this compound with N-methoxy-N'-phenylurea yields a mixture including the hydantoin derivative even without the addition of a strong acid catalyst, albeit with extended reaction times. dnu.dp.ua In contrast, the reaction of 4-chlorophenylglyoxal hydrate with N-ethoxy-N'-phenylurea produces a mixture of the dihydroxyimidazolidin-2-one and the hydantoin, which can be converted entirely to the hydantoin upon treatment with p-toluenesulfonic acid. dnu.dp.uadnu.dp.ua Further down the halogen group, 4-bromophenylglyoxal hydrate reacts with N-n-butyloxy-N'-phenylurea to yield only the diastereomeric dihydroxyimidazolidin-2-ones, which require subsequent acid treatment for conversion to the corresponding hydantoin. dnu.dp.uadnu.dp.ua This suggests that the electron-withdrawing nature of the fluorine atom in this compound may facilitate the dehydration step to the hydantoin to a greater extent than chlorine or bromine under similar conditions.

Influence of 4-Halogenophenylglyoxal Structure on Reaction Products with N-Alkoxy-N'-phenylureas in Acetic Acid

| 4-Halogenophenylglyoxal | Reactant | Initial Products |

|---|---|---|

| This compound | N-methoxy-N'-phenylurea | Mixture of dihydroxyimidazolidin-2-ones and hydantoin |

| 4-Chlorophenylglyoxal hydrate | N-ethoxy-N'-phenylurea | Mixture of dihydroxyimidazolidin-2-one and hydantoin |

| 4-Bromophenylglyoxal hydrate | N-n-butyloxy-N'-phenylurea | Dihydroxyimidazolidin-2-ones |

The condensation of arylglyoxal hydrates with aminoguanidines is a method for the synthesis of 5-aryl-1,2,4-triazine derivatives. While specific studies focusing solely on this compound are part of a broader research area, the general reaction involves heating the arylglyoxal hydrate with an aminoguanidine (B1677879) derivative in a suitable solvent, often glacial acetic acid. This reaction provides a direct route to the 1,2,4-triazine (B1199460) core structure. These triazine derivatives are of interest for their potential biological activities.

The reaction of this compound with amino alcohols can be utilized to generate oxazinone structures. For example, a protocol for the synthesis of a potent substance P (SP) receptor antagonist, aprepitant, involves the condensation of this compound with a specific amino alcohol. This reaction is carried out under reflux conditions in the presence of acetic acid with azeotropic removal of water, leading to the formation of an enantiopure oxazinone in high yield and diastereoselectivity. diva-portal.org This transformation highlights the utility of this compound in constructing complex, stereochemically defined heterocyclic frameworks.

Synthesis of β-Carbolines via Multi-Component Domino Approaches

The synthesis of β-carbolines, a class of compounds with significant biological and pharmacological properties, can be achieved through multi-component domino reactions involving this compound. researchgate.netresearchgate.netnih.gov These reactions offer an efficient pathway to construct the complex tricyclic framework of β-carbolines in a single pot. researchgate.netnih.gov

A notable example is the coupling of tryptamines with this compound. researchgate.net This process typically proceeds through a sequence of condensation, cyclization, and dehydrogenation steps. researchgate.net The use of a bifunctional catalyst, such as palladium on carbon (Pd/C) mixed with montmorillonite (B579905) K-10, can facilitate this domino reaction. researchgate.net Microwave irradiation has been shown to accelerate these transformations, leading to good to excellent yields of the desired β-carboline products in significantly reduced reaction times. researchgate.net

The general approach involves the initial reaction between a tryptamine (B22526) and this compound to form an imine intermediate. This is followed by a Pictet-Spengler cyclization, which forms the core tetrahydro-β-carboline ring system. The final step is a dehydrogenation to yield the aromatic β-carboline. researchgate.net The versatility of this method allows for the synthesis of a variety of substituted β-carbolines by employing different tryptamine derivatives. researchgate.netnih.gov

| Reactants | Catalyst/Conditions | Key Steps | Product Type | Reference |

| Tryptamine, this compound | Pd/C/K-10, Microwave | Condensation, Pictet-Spengler Cyclization, Dehydrogenation | β-Carboline | researchgate.net |

| Tryptamines, Aromatic Aldehydes/Glyoxals | Bifunctional Catalyst | Condensation, Cyclization, Dehydrogenation | β-Carbolines | researchgate.net |

Cyclocondensation Reactions with Urea (B33335) Derivatives

This compound readily undergoes cyclocondensation reactions with urea and its derivatives to form various heterocyclic compounds, most notably imidazolidinone and hydantoin structures. researchgate.net These reactions are typically acid-mediated and can be influenced by the specific urea derivative and reaction conditions employed. researchgate.net

For instance, the reaction of this compound with N-methoxy-N'-phenylurea in acetic acid at room temperature leads to the formation of imidazolidinone and dione (B5365651) derivatives. Similarly, condensation with thiourea (B124793) in acetic acid at room temperature produces 5-(4'-fluorophenyl)-2-thioxoimidazolidin-4-one. researchgate.net The reaction mechanism is believed to proceed through the initial formation of a vicinal diol intermediate, which then undergoes further transformations. researchgate.net

The choice of catalyst and solvent can significantly impact the product distribution. While acetic acid is commonly used, other catalytic systems, including Lewis acids, have also been explored. arkat-usa.orgresearchgate.net The reaction conditions, such as temperature and reaction time, are critical for optimizing the yield of the desired heterocyclic product.

Role in Catalytic and Multi-Component Reaction Systems

One-Pot Synthetic Strategies Employing this compound

This compound is a valuable building block in one-pot, multi-component reactions for the synthesis of complex molecular architectures. researchgate.netarkat-usa.org These strategies are highly efficient as they allow for the formation of several chemical bonds in a single synthetic operation, avoiding the need for isolation of intermediates. researchgate.net

One such application is the three-component condensation of this compound, an active methylene (B1212753) compound like acetylacetone (B45752), and a urea derivative. arkat-usa.orgresearchgate.net Depending on the specific reactants and conditions, this can lead to the formation of either functionalized 3,4-dihydropyrimidin-2-ones or imidazolin-2-ones. arkat-usa.orgresearchgate.net For example, the reaction of p-fluorophenylglyoxal with urea and acetylacetone can yield an imidazolone (B8795221) derivative. researchgate.net These reactions are often catalyzed by acids such as acetic acid. arkat-usa.org

Another significant one-pot application is the synthesis of β-carbolines, as previously discussed. The reaction between tryptamines and this compound, facilitated by a bifunctional catalyst and often accelerated by microwave irradiation, exemplifies a highly efficient one-pot domino approach. researchgate.net

Catalyst-Mediated Transformations for Regio- and Stereoselectivity

Catalysts play a crucial role in directing the outcome of reactions involving this compound, enabling control over regioselectivity and stereoselectivity. researchgate.netresearchgate.net The use of specific catalysts can favor the formation of a particular isomer or stereoisomer.

In the synthesis of β-carbolines from tryptamines and this compound, the bifunctional Pd/C/K-10 catalyst is key to achieving the desired domino sequence of condensation, cyclization, and dehydrogenation, leading to the aromatic product with high selectivity. researchgate.net The solid acid component (K-10) likely facilitates the cyclization step, while the noble metal (Pd/C) promotes the final dehydrogenation. researchgate.net

While the direct enantioselective condensation of this compound with ureas is not extensively reported, related studies on substituted glyoxals highlight the potential for achieving stereoselectivity. Chiral phosphoric acids have been successfully used as catalysts in the condensation of other glyoxals with ureas to produce 5-monosubstituted hydantoins with high enantiomeric ratios. researchgate.net This suggests that similar catalyst-mediated strategies could be developed for stereoselective transformations of this compound.

Intrinsic Reactivity of the Glyoxal Moiety

Oxidation Reactions of the Glyoxal Unit

The glyoxal moiety in this compound is susceptible to oxidation, which can be a key step in various synthetic transformations. acs.orgnih.gov The oxidation typically targets the aldehyde group, converting it to a carboxylic acid or another oxidized functional group.

A common method for the oxidation of related compounds involves the use of selenium dioxide (SeO₂) or seleniuos acid (H₂SeO₃). acs.orgnih.gov For example, in the synthesis of 4-[¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG), the precursor 4-[¹⁸F]fluoroacetophenone is oxidized to the corresponding glyoxal. acs.orgnih.gov Studies have shown that SeO₂ is a more efficient oxidant than H₂SeO₃ for this transformation, providing near-complete radiochemical conversion. acs.orgnih.gov

Another approach is the Kornblum oxidation, which has been successfully employed in a one-pot, two-step radiosynthesis of [¹⁸F]FPG. acs.org This method involves the in-situ generation of an α-iodoketone using iodine, followed by oxidation with dimethyl sulfoxide (B87167) (DMSO) to yield the glyoxal. acs.org This strategy has proven effective, yielding the desired product with high radiochemical purity. acs.orgkcl.ac.uk

Reduction Reactions of the Glyoxal Unit

The glyoxal unit of this compound features two carbonyl groups, a ketone and an aldehyde, which are susceptible to reduction. The reaction conditions can be controlled to selectively reduce one or both of these functional groups, leading to different products.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the glyoxal moiety. The choice of reagent and reaction conditions determines the final product.

Selective reduction of the aldehyde group, which is generally more reactive than the ketone, can be achieved under milder conditions. However, the more common transformation involves the reduction of both carbonyls to the corresponding diol. The reduction of this compound with a strong reducing agent like NaBH₄ typically yields 1-(4-fluorophenyl)ethane-1,2-diol.

Another significant reduction pathway is the intramolecular Cannizzaro-type reaction, which can occur under basic conditions. In this disproportionation reaction, one carbonyl group is reduced to a hydroxyl group while the other is oxidized to a carboxylic acid, resulting in the formation of 4-fluoromandelic acid.

Catalytic hydrogenation is another method that can be employed for the reduction of the glyoxal unit. libretexts.orggoogle.com Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas, the carbonyl groups can be reduced to hydroxyl groups. libretexts.org The specific outcome of catalytic hydrogenation can be influenced by the catalyst, solvent, and reaction conditions.

The table below summarizes the primary reduction reactions of the glyoxal unit in this compound.

| Reagent/Condition | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 1-(4-fluorophenyl)ethane-1,2-diol | Reduction |

| Basic conditions (e.g., NaOH) | 4-Fluoromandelic Acid | Intramolecular Cannizzaro Reaction |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-(4-fluorophenyl)ethane-1,2-diol | Reduction |

Substitution Reactions on the Aromatic Core

The aromatic core of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing glyoxal group (-COCHO) at the para position to the fluorine atom. pressbooks.pub This group stabilizes the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism, through resonance. pressbooks.puborgsyn.org

In this reaction, the fluorine atom serves as a good leaving group and is displaced by a nucleophile. google.com A variety of nucleophiles can be used, including amines, alkoxides, and thiols, leading to a diverse range of substituted phenylglyoxal (B86788) derivatives.

For instance, the reaction of this compound with primary or secondary amines can yield the corresponding 4-(amino)phenylglyoxal derivatives. These reactions are often carried out in a suitable solvent and may be facilitated by the use of a base. A general method for the nucleophilic aromatic substitution of aryl fluorides with dimethylamine (B145610) involves the hydroxide-assisted decomposition of N,N-dimethylformamide (DMF) to generate the dimethylamine nucleophile in situ. nih.gov This method has been shown to be effective for aryl fluorides with electron-withdrawing groups. nih.gov

The reactivity of the aromatic ring towards nucleophilic substitution is significantly enhanced by the electron-withdrawing nature of the substituent. pressbooks.pub The glyoxal group's ability to delocalize the negative charge of the intermediate makes the substitution reaction more favorable compared to unactivated aryl fluorides. orgsyn.org

The table below provides examples of nucleophilic substitution reactions on the aromatic core of this compound.

| Nucleophile | Product |

| Dimethylamine (generated from DMF/KOH) | 4-(Dimethylamino)phenylglyoxal hydrate |

| Piperidine | 4-(Piperidin-1-yl)phenylglyoxal hydrate |

| Sodium Methoxide | 4-Methoxyphenylglyoxal hydrate |

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The dual reactivity of 4-fluorophenylglyoxal hydrate (B1144303) allows it to participate in a variety of cyclocondensation reactions, providing access to a wide array of heterocyclic systems. These structures are often scaffolds for compounds with significant chemical and biological properties.

4-Fluorophenylglyoxal hydrate serves as a key building block in the synthesis of complex sulfonamide derivatives. Research has demonstrated that arylglyoxal hydrates can react with aminoguanidine (B1677879) derivatives to form 1,2,4-triazine (B1199460) intermediates, which are then coupled with benzenesulfonyl chlorides. In a specific example, 3-fluorophenylglyoxal hydrate is reacted with an N-substituted aminoguanidine to produce a 5-(3-fluorophenyl)-1,2,4-triazin-3-amine, which is a precursor to a final sulfonamide product. mdpi.com This strategy highlights the utility of fluorinated phenylglyoxals in creating novel sulfonamides, a class of compounds renowned for a wide spectrum of therapeutic applications. farmaciajournal.com

The general reaction involves the condensation of the glyoxal (B1671930) moiety with a suitable nitrogen-containing nucleophile. For instance, various arylglyoxal hydrates are used to synthesize a library of 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides. mdpi.com This modular approach allows for the systematic variation of the aryl group derived from the glyoxal, enabling the exploration of structure-activity relationships.

Table 1: Examples of Arylglyoxal Hydrates in the Synthesis of 1,2,4-Triazine Precursors for Sulfonamides mdpi.com

| Arylglyoxal Hydrate Starting Material | Resulting 5-Aryl-1,2,4-triazine Intermediate |

| 4-Methoxyphenylglyoxal hydrate | 5-(4-Methoxyphenyl)-1,2,4-triazine |

| 3-Fluorophenylglyoxal hydrate | 5-(3-Fluorophenyl)-1,2,4-triazine |

| 4-Trifluoromethylphenylglyoxal hydrate | 5-(4-Trifluoromethylphenyl)-1,2,4-triazine |

Porphyrins are large aromatic macrocycles with significant applications in materials science, catalysis, and medicine. ub.edunih.gov this compound has been successfully employed as a precursor for the synthesis of functionalized meso-tetrabenzoylporphyrins. In a documented procedure, this compound undergoes an acid-catalyzed condensation with pyrrole (B145914), followed by oxidation, to yield the target porphyrin. ub.edu

Specifically, the reaction of this compound and pyrrole using Boron trifluoride etherate (BF₃·OEt₂) as the acid catalyst, followed by oxidation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), afforded the desired meso-tetra(4-fluorobenzoyl)porphyrin with a yield of 8.7%. ub.edu The introduction of the fluorobenzoyl groups at the meso positions modifies the electronic properties of the porphyrin, enhancing its potential as a visible-light photoredox catalyst. ub.edu These functionalized porphyrins are investigated for their ability to absorb photons and facilitate chemical transformations, which is crucial for developing sustainable industrial processes. ub.edu

Substituted 2-thioxoimidazolidin-4-ones are heterocyclic compounds of interest in medicinal chemistry. A straightforward and efficient method for their synthesis involves the direct condensation of arylglyoxal hydrates with thiourea (B124793). Research has established a method for synthesizing 5-aryl-2-thioxoimidazolidin-4-ones by reacting arylglyoxal hydrates with thiourea in an acetic acid solution at room temperature. researchgate.net This reaction proceeds via the condensation of the aldehyde group of the glyoxal with one amino group of thiourea, followed by an intramolecular cyclization involving the ketone carbonyl and the second amino group, leading to the formation of the heterocyclic ring. The use of thiourea instead of urea (B33335) directly installs the thione (C=S) functionality at the 2-position of the imidazolidinone ring. researchgate.net

1-Hydroxypyrazin-2(1H)-ones are a class of compounds investigated for their metal-chelating properties, particularly as iron chelators for potential therapeutic applications in diseases associated with iron dysregulation. nih.gov The synthesis of these heterocycles can be achieved through the condensation of an α-dicarbonyl compound with an amino acid-derived hydroxamic acid. nih.gov

A specific synthesis details the reaction of this compound with glycine (B1666218) hydroxamic acid in a mixture of ethanol (B145695) and water under reflux conditions. nih.gov This condensation reaction directly leads to the formation of the 1-hydroxypyrazin-2(1H)-one ring system, with the 4-fluorophenyl group from the glyoxal becoming a substituent on the pyrazinone core. The ability to use different arylglyoxals and amino acid hydroxamates provides a versatile route to a library of chelators with tunable physicochemical properties. nih.gov

Table 2: Synthesis of 5-(4-fluorophenyl)-1-hydroxypyrazin-2(1H)-one nih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Glycine hydroxamic acid | 5-(4-fluorophenyl)-1-hydroxypyrazin-2(1H)-one |

Dihydropyrimidinones (DHPMs) are a class of heterocycles famously synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org This reaction has been adapted to use arylglyoxals in place of simple aldehydes. The reaction of p-fluorophenylglyoxal with urea and a β-dicarbonyl compound like acetylacetone (B45752), catalyzed by molybdate (B1676688) sulfuric acid, yields novel functionalized 5-acetyl-4-(4-fluorobenzoyl)-3,4-dihydropyrimidinones. ub.edu

These DHPMs serve as valuable intermediates for further synthetic transformations. For example, they can undergo a Knorr condensation reaction with hydrazines to produce new pyrimido[4,5-d]pyridazines, demonstrating a pathway from simple acyclic precursors to complex fused heterocyclic systems using this compound as the starting point. ub.edu

Development of Functional Organic Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as electronic character, lipophilicity, and metabolic stability. wur.nl this compound serves as a valuable building block for functional organic materials where these modified properties are desirable. wur.nl

As detailed previously (Section 4.1.2), the synthesis of meso-tetra(4-fluorobenzoyl)porphyrins is a prime example of using this compound to create advanced materials. ub.edu These porphyrins are not just complex molecules but are functional materials designed for specific applications like visible-light photoredox catalysis. ub.edu The introduction of the four benzoyl groups controllably modifies the redox behavior of the porphyrin, making it a promising organic photosensitizer. ub.edu Such materials are crucial for developing new technologies in areas like artificial photosynthesis and environmentally friendly chemical synthesis. ub.edu The presence of the fluorine atom provides a handle for tuning the electronic properties of the catalyst and can enhance its stability and performance. rsc.orgwur.nl

Design and Synthesis of Photoredox Catalysts

This compound serves as a critical starting material in the synthesis of functionalized porphyrins, which are a class of organic photosensitizers with significant potential as visible-light photoredox catalysts. ub.edu Porphyrins are aromatic macrocyclic compounds, composed of four pyrrole subunits linked together, that can absorb light and facilitate chemical reactions by transferring electrons (photoredox catalysis). ub.edu

In a notable synthetic application, this compound is condensed with pyrrole in an acid-catalyzed reaction to create meso-tetra(p-fluorobenzoyl)porphyrin. ub.edu This specific porphyrin is part of a broader study on meso-tetrabenzoyl porphyrin derivatives designed to have enhanced reductive capabilities in their excited state. ub.edu The introduction of the 4-fluorobenzoyl groups at the meso positions of the porphyrin ring systematically modifies the redox behavior of the molecule. ub.edu

Initial research confirms that these tailored porphyrins are promising visible-light photoredox catalysts, validating their potential for future applications in more efficient and environmentally friendly chemical transformations. ub.edu The synthesis of these complex catalysts from precursors like this compound is instrumental in advancing technological innovation in industrial catalysis. ub.edu

Table 1: Synthesis of a Functionalized Porphyrin using this compound This table summarizes the synthesis of meso-tetra(p-fluorobenzoyl)porphyrin, a photoredox catalyst.

| Starting Material | Reagent | Product | Yield | Reference |

| This compound | Pyrrole | meso-tetra(p-fluorobenzoyl)porphyrin | 8.7% | ub.edu |

Data sourced from Bigas Pelaez, Laia (2025). ub.edu

Synthesis of Organic Chromophores with Tunable Properties

Organic chromophores are molecules responsible for color and are fundamental to the development of materials like fluorescent dyes and pigments. Porphyrins and their derivatives, synthesized from precursors such as this compound, represent an essential class of organic chromophores due to their unique photophysical properties. ub.edu

The synthesis involving this compound allows for the creation of porphyrins with specific substituents, which in turn allows for the fine-tuning of the chromophore's properties. ub.edu The electron-withdrawing nature of the 4-fluorophenyl group influences the electronic structure of the resulting porphyrin, affecting its absorption and emission of light. cymitquimica.com This controlled modification is crucial for designing chromophores for specific applications, such as fluorescent ligands or specialized dyes. The ability to predictably alter the photophysical properties of these molecules is a key area of research in materials science. ub.edu

Contribution to Fine Chemical Production and Industrial Processes

This compound is a valuable intermediate in the production of fine chemicals, which are complex, pure substances produced in limited quantities for specialized applications, including pharmaceuticals and agrochemicals. Its utility stems from its role in condensation and cyclization reactions to build more complex molecular architectures. cymitquimica.com

One significant application is in the synthesis of heterocyclic compounds. For instance, it is used to produce 1-hydroxypyrazin-2(1H)-ones, which are investigated as iron chelators for potential therapeutic use in conditions like Parkinson's disease. rsc.org In one documented synthesis, this compound is reacted with glycine hydroxamic acid in a reflux reaction to form the desired pyrazinone derivative. rsc.org

Furthermore, research has shown its interaction with N-alkoxy-N'-arylureas to yield various substituted imidazolidinone derivatives. These compounds are of interest as they are related to hydantoins, a class of compounds widely used in the pharmaceutical industry. sci-hub.se

The compound is also a precursor in the radiosynthesis of 4-[¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG), a prosthetic group used for the ¹⁸F-labeling of proteins for Positron Emission Tomography (PET) imaging. researchgate.net This application highlights its role in producing highly specialized chemicals for advanced medical diagnostics. Suppliers in the chemical industry provide this compound for research, development, and bulk manufacturing activities, underscoring its role in the broader chemical production landscape. finetechnology-ind.comfishersci.ca

Table 2: Examples of Fine Chemicals Synthesized from this compound This table provides examples of specialized chemicals produced using this compound as a key precursor.

| Precursor | Reactant | Product Class | Application Area | Reference |

| This compound | Glycine hydroxamic acid | 1-Hydroxypyrazin-2(1H)-one | Medicinal Chemistry (Iron Chelators) | rsc.org |

| This compound | N-methoxy-N'-phenylurea | Imidazolidinone derivative | Pharmaceutical Intermediate | sci-hub.se |

| This compound | Pyrrole | Porphyrin | Materials Science (Photocatalyst) | ub.edu |

| This compound | (Radiosynthesis precursor) | 4-[¹⁸F]fluorophenylglyoxal | Medical Imaging (PET Tracer) | researchgate.net |

Spectroscopic and Mechanistic Investigations

Advanced Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic analysis is fundamental to characterizing the products and intermediates that arise from reactions involving 4-fluorophenylglyoxal hydrate (B1144303). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography are routinely employed to provide detailed structural information.

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, making it invaluable for tracking the structural changes that occur during a chemical reaction.

¹H NMR: In the context of 4-fluorophenylglyoxal hydrate reactions, ¹H NMR is used to identify and quantify reactants, intermediates, and products. For instance, in the reaction of this compound with N-methoxy-N'-phenylurea, ¹H NMR spectra revealed the formation of a mixture of products, including 5-(4-fluorophenyl)-cis-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one and its trans isomer. dnu.dp.ua The chemical shifts of the protons provide insight into their local chemical environment, allowing for the differentiation of various species in the reaction mixture.

¹³C NMR: This technique provides information about the carbon skeleton of a molecule. In studies of phenylglyoxal (B86788) derivatives, ¹³C NMR is used to confirm the presence of key functional groups and to understand the electronic effects of substituents on the phenyl ring. dnu.dp.ua The chemical shifts of the carbonyl carbons, for example, are sensitive to the electronic nature of the substituents on the aromatic ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is particularly useful for studying this compound and its derivatives. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing a direct probe of the electronic effects of the fluorine substituent on the reactivity of the molecule.

The following table summarizes representative NMR data for a derivative of this compound.

| Nucleus | Derivative | Solvent | Chemical Shift (ppm) |

| ¹H | 5-(4-Fluorophenyl)-3-methoxy-1-phenylimidazolidine-2,4-dione | DMSO-d6 | Specific shifts for aromatic and methoxy (B1213986) protons |

| ¹³C | 5-(4-Fluorophenyl)-3-methoxy-1-phenylimidazolidine-2,4-dione | DMSO-d6 | Specific shifts for carbonyl, aromatic, and methoxy carbons |

Mass spectrometry is employed to determine the molecular weight of compounds and to gain structural information through fragmentation patterns.

Fast Atom Bombardment (FAB): FAB is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules, such as the reaction products of this compound. In the study of the reaction between this compound and N-methoxy-N'-phenylurea, FAB mass spectrometry was used to confirm the molecular weights of the resulting imidazolidine (B613845) derivatives. dnu.dp.ua

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

| Technique | Application | Information Obtained |

| FAB-MS | Analysis of imidazolidine derivatives | Molecular weight confirmation |

| HRMS | Structural confirmation of reaction products | Precise mass and elemental composition |

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org In the context of this compound, the hydrated form is characterized by the presence of a water molecule, which can be observed in the IR spectrum. The carbonyl (C=O) stretching vibrations are particularly informative, providing insight into the electronic environment of the glyoxal (B1671930) moiety. The position of the C=O stretching band can be influenced by factors such as hydrogen bonding and the electronic effects of the fluorine substituent. researchgate.netnih.gov The C-F stretching vibration also gives a characteristic absorption band. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (in hydrate) | Stretch | 3500-3200 (broad) |

| C=O (glyoxal) | Stretch | 1760-1690 |

| C-F | Stretch | ~1200 |

| C-H (aromatic) | Stretch | 3100-3000 |

In-depth Reaction Mechanism Studies

Understanding the reaction mechanisms of this compound is key to predicting its behavior in various chemical transformations and for designing new synthetic routes.

The reaction of this compound with nucleophiles, such as ureas, proceeds through a series of steps that can be elucidated through a combination of experimental and computational methods.

The interaction of this compound with N-alkoxy-N'-phenylureas in acetic acid has been studied to understand the formation of hydantoin (B18101) derivatives. dnu.dp.ua The initial step is likely the nucleophilic attack of the urea (B33335) nitrogen on one of the carbonyl carbons of the glyoxal moiety. This is followed by a series of cyclization and dehydration steps to form the final imidazolidine-2,4-dione product. The reaction is influenced by the nature of the substituents on both the phenylglyoxal and the urea. The fluorine atom at the para position of the phenyl ring in this compound has an electron-withdrawing effect, which can influence the electrophilicity of the glyoxal carbons.

Computational studies, although not explicitly detailed for this specific compound in the provided search results, are generally employed to model reaction pathways and calculate the energies of transition states. acs.org Such studies can provide a more detailed picture of the reaction mechanism, including the identification of key intermediates and the determination of the rate-limiting step. The mechanism of action for related phenylglyoxal hydrates involves their ability to modify amino acid residues, particularly arginine, through covalent bond formation, which alters protein structure and function. This reactivity highlights the electrophilic nature of the glyoxal group, which is enhanced by the electron-withdrawing fluorine atom in this compound.

Kinetic Analysis of Glyoxal Hydrate Transformations

The kinetic profile of reactions involving this compound is influenced by several factors, including the nature of the reactants, the solvent, and the catalyst employed. While comprehensive kinetic data such as rate constants and activation energies are not extensively documented in the available literature, insights into the reaction progress can be gleaned from time-course monitoring studies and comparative reaction times.

In the synthesis of hydantoin derivatives, the reaction of this compound with ureas is often monitored over extended periods. For instance, in a chiral phosphoric acid-catalyzed condensation with 1,3-dibenzylurea (B110378), the reaction is allowed to proceed for 72 hours at room temperature. canterbury.ac.nz The progress of such reactions can be followed using techniques like time-course ¹H NMR monitoring, which allows for the observation of the consumption of reactants and the formation of intermediates and final products over time. researchgate.netrsc.orgnih.gov This method provides qualitative and semi-quantitative data on the reaction rate. For example, in the synthesis of a 5-(4-fluorophenyl)-substituted hydantoin, the reaction with 1,3-dibenzylurea was reported to be sluggish, with incomplete conversion even after seven days under certain conditions. canterbury.ac.nz

The reaction between this compound and N-methoxy-N'-phenylurea in acetic acid at 26 °C requires 99 hours to yield a mixture of products. This extended reaction time suggests moderate reaction kinetics under these specific conditions. The transformation is sensitive to the electronic properties of the substituents on the phenylglyoxal. The electron-withdrawing fluorine atom in the para-position enhances the electrophilicity of the glyoxal carbonyl carbons, which is expected to influence the reaction kinetics compared to unsubstituted or electron-donated phenylglyoxals.

The following table summarizes the conditions and outcomes of transformations involving this compound, providing an indirect assessment of the reaction kinetics.

| Reactant | Catalyst/Solvent | Time | Temperature | Product Yield/Conversion | Reference |

|---|---|---|---|---|---|

| 1,3-Dibenzylurea | Chiral Phosphoric Acid / CHCl₃ | 72 h | Room Temperature | >96% Yield | canterbury.ac.nz |

| N-methoxy-N'-phenylurea | Acetic Acid | 99 h | 26 °C | Product Mixture Formed | |

| Thiourea (B124793) | Acetic Acid | Not Specified | Room Temperature | Not Specified | researchgate.net |

Investigation of Reaction Intermediates and Stereochemical Outcomes

The reactions of this compound proceed through various intermediates, and the stereochemistry of the final products is often a critical aspect of these transformations.

A key reaction is the condensation with urea derivatives to form heterocyclic structures like hydantoins. canterbury.ac.nzresearchgate.net Mechanistic studies suggest that the reaction initiates with the nucleophilic attack of the urea on one of the carbonyl groups of the glyoxal. In the acid-mediated condensation to form hydantoins, it is proposed that the reaction proceeds via the formation of a vicinal diol intermediate. researchgate.net

In the reaction of this compound with N-methoxy-N'-phenylurea in acetic acid, specific intermediates have been identified. The initial reaction yields a mixture of the diastereomeric intermediates 5-(4-fluorophenyl)-cis-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one and 5-(4-fluorophenyl)-trans-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one. These dihydroxyimidazolidin-2-ones are key intermediates that are subsequently converted to the more stable 5-(4-fluorophenyl)-3-methoxy-1-phenylimidazolidine-2,4-dione upon prolonged exposure to the acidic reaction conditions (260 hours).

The stereochemical outcome is a significant feature of these reactions, particularly in asymmetric synthesis. The chiral phosphoric acid-catalyzed condensation of this compound with 1,3-dibenzylurea yields the corresponding hydantoin with a high degree of enantioselectivity. canterbury.ac.nz

Table of Stereochemical Outcomes for Reactions of this compound

| Reaction Type | Reactant | Key Intermediates | Stereochemical Outcome (e.r.)* | Reference |

|---|---|---|---|---|

| Hydantoin Synthesis | 1,3-Dibenzylurea | Vicinal diol intermediate | 90:10 | canterbury.ac.nz |

| Imidazolidinone Synthesis | N-methoxy-N'-phenylurea | cis- and trans-4,5-dihydroxy-imidazolidin-2-one | Formation of diastereomers | |

| Thiohydantoin Synthesis | Thiourea | Not explicitly detailed | Product is 5-(4'-Fluorophenyl)-2-thioxoimidazolidin-4-one | researchgate.net |

\e.r. = enantiomeric ratio*

The formation of these stereoisomers is directed by the catalyst and the reaction conditions. The high enantiomeric ratio achieved in the hydantoin synthesis highlights the effectiveness of chiral acid catalysis in controlling the facial selectivity of the reaction, likely through the face-selective protonation of an enol-type intermediate. researchgate.netrsc.orgnih.gov

Biological and Medicinal Chemistry Research Applications

Design and Synthesis of Pharmacologically Active Compounds

The unique chemical structure of 4-Fluorophenylglyoxal hydrate (B1144303) makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic properties.

Modulation of Opioid Receptors via Derived Scaffolds

While the introduction of fluorine into therapeutic agents is a common strategy to enhance pharmacological properties, research specifically detailing the synthesis of opioid receptor modulators from scaffolds directly derived from 4-Fluorophenylglyoxal hydrate is not extensively documented in publicly available literature. The scientific community has explored various novel scaffolds and fluorinated derivatives for their potential to modulate opioid receptors, aiming to develop new analgesics with improved side-effect profiles. However, a direct synthetic lineage from this compound to a significant class of opioid receptor ligands has not been a primary focus of reported research.

Development of Enzyme Inhibitors and Their Biological Targets

Similarly, the specific application of this compound as a foundational scaffold for the broad development of enzyme inhibitors is not a prominent theme in current scientific publications. The design of enzyme inhibitors is a vast field, and while compounds containing fluorophenyl motifs are studied, dedicated research programs developing a class of inhibitors directly from this compound and identifying their specific biological targets are not widely reported.

Role in Targeted Bioconjugation and Radiopharmaceutical Development

A significant area of application for this compound is in the field of bioconjugation, particularly for protein labeling and the development of imaging agents.

Arginine-Selective Labeling of Native Proteins

Phenylglyoxal (B86788) and its derivatives are recognized for their ability to selectively react with the guanidinium group of arginine residues in proteins under mild conditions. This reaction results in the formation of a stable hydroxyimidazole ring, effectively tagging the protein. researchgate.net The 4-fluoro-phenylglyoxal moiety, in particular, has been utilized for this purpose, offering a method for the chemoselective modification of proteins.

This selectivity is crucial as it allows for the specific labeling of surface-accessible arginine residues, which are abundant on the exterior of many proteins. The reaction is highly selective for arginine, even when other nucleophilic amino acids like lysine, cysteine, and histidine are present in large excess. nih.govacs.org This specificity makes 4-Fluorophenylglyoxal a valuable tool for protein functional studies and for attaching probes, such as fluorophores or biotin, to proteins for analytical purposes. researchgate.net The resulting protein conjugates have been shown to maintain the binding affinity of the native, unmodified proteins. nih.govacs.org

Radiochemical Preparation of [18F]Fluorophenylglyoxal for Positron Emission Tomography (PET) Imaging

The fluorine atom on the phenyl ring of this compound provides a strategic position for the introduction of the positron-emitting radionuclide, fluorine-18 (¹⁸F). This has led to the development of 4-[¹⁸F]Fluorophenylglyoxal ([¹⁸F]FPG) as a novel prosthetic group for labeling proteins for PET imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.

The radiosynthesis of [¹⁸F]FPG has been optimized into an efficient, automated one-pot, two-step process. nih.govnih.govacs.org This process allows for the production of [¹⁸F]FPG with good radiochemical yields and high molar activity, making it suitable for clinical applications. acs.orgsahmri.org.au Once synthesized, [¹⁸F]FPG can be conjugated to various proteins, such as human serum albumin (HSA) and interleukins, for PET imaging applications, including blood pool imaging and monitoring T-cell infiltration. nih.govacs.org

| Parameter | Value | Reference |

|---|---|---|

| Radiosynthesis Method | One-pot, two-step automated process | nih.govacs.org |

| Radiochemical Yield (RCY) of [¹⁸F]FPG | 27 ± 2% (n.d.c.) | nih.gov |

| Radiosynthesis Time | 56 min | nih.gov |

| Molar Activity of [¹⁸F]FPG | 147 ± 70 GBq/μmol | nih.gov |

| RCY of [¹⁸F]FPG-IL-4 Conjugation | 26 ± 2% (n.d.c.) | acs.org |

| Molar Activity of [¹⁸F]FPG-IL-4 | 24 ± 4 GBq/μmol | nih.gov |

n.d.c. = non-decay-corrected

Investigation of Anti-Cancer Activity of Derivatives

The 4-fluorobenzoyl moiety, a key structural feature of 4-Fluorophenylglyoxal, has been incorporated into novel heterocyclic compounds to investigate their potential as anti-cancer agents. Research has led to the synthesis of a series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazole-2-yl)indolizin-3-yl)methanone derivatives. These compounds were synthesized and subsequently evaluated for their cytotoxic activity against human cancer cell lines.

The anti-cancer screening was performed against the MCF-7 breast carcinoma cell line. The results indicated that several of the synthesized derivatives exhibited potent cytotoxic activity. Specifically, compounds with certain substitutions on the phenyl ring of the oxadiazole moiety showed significant efficacy, with IC₅₀ values in the micromolar range.

| Compound ID | Substitution (on phenyl-oxadiazole) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9j | 4-NO₂ | 21.57 | acs.org |

| 9n | 4-N(CH₃)₂ | 8.52 | acs.org |

| Doxorubicin (Standard) | - | 1.25 | acs.org |

These findings highlight that the (4-fluorophenyl)methanone scaffold, derivable from 4-Fluorophenylglyoxal, serves as a promising base for the development of new compounds with potential applications in oncology.

Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7)

There is currently no available research data from the provided search results detailing the direct cytotoxic effects of this compound on the human colon carcinoma cell line (HCT-116), the cervical cancer cell line (HeLa), or the breast adenocarcinoma cell line (MCF-7). Its primary role in this field is as a reactant for synthesizing other compounds which are then evaluated for their anticancer potential.

Research in Neuroprotective Strategies

A significant area of application for this compound is in the development of compounds aimed at treating neurodegenerative diseases, particularly those associated with metal dysregulation, such as Parkinson's disease.

Synthesis of Iron Chelators for Neurodegenerative Disease Models (e.g., Parkinson's Disease)

This compound serves as a key reactant in the synthesis of novel iron-chelating agents. Iron dysregulation is a pathological feature in the progression of Parkinson's disease, making iron chelators a potential therapeutic strategy rsc.orgnih.gov. In one synthetic route, this compound is reacted with glycine (B1666218) hydroxamic acid in a solution of ethanol (B145695) and water, which is then heated under reflux to produce novel 1-hydroxypyrazin-2(1H)-one iron chelators rsc.org. These chelators are designed to bind to excess labile iron in the brain, potentially preventing the iron-mediated generation of reactive oxygen species that contribute to neuronal cell death nih.govrsc.org.

In Vitro Studies of Neuroprotective Effects

While this compound itself is not tested for neuroprotection, the iron chelators synthesized from it have been evaluated in cellular models of Parkinson's disease researchgate.net. In these in vitro studies, the novel 1-hydroxypyrazin-2(1H)-one ligands were tested for their ability to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), which is used to mimic the neurodegeneration seen in Parkinson's disease. The results showed that these derivative compounds provided levels of neuroprotection comparable to the clinically used iron chelator Deferiprone, with some of the new ligands restoring cell viability to nearly 90% compared to controls researchgate.net. This neuroprotective activity is attributed to the chelation of intracellular labile iron by the synthesized compounds researchgate.net.

Evaluation of Metabolic Stability and Pharmacokinetic Profiles in Drug Discovery

The metabolic stability and pharmacokinetic profile are critical parameters in the development of new drugs. However, there is no specific information available in the search results regarding the evaluation of these properties for this compound itself nih.govnih.gov. Such studies are typically conducted on the final drug candidates synthesized from precursor molecules like this compound to determine their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Theoretical and Computational Chemistry of 4 Fluorophenylglyoxal Hydrate Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Fluorophenylglyoxal hydrate (B1144303) derivatives at the molecular level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, yielding valuable information about the molecule's electronic landscape. nih.gov

The electronic structure dictates the molecule's reactivity. For 4-Fluorophenylglyoxal hydrate, calculations can pinpoint the electrophilic and nucleophilic sites. The carbon atoms of the α-dicarbonyl group are of particular interest, as their reactivity is central to the compound's ability to selectively modify arginine residues in proteins. Computational analysis reveals the distribution of electron density and the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from these calculations, such as Mulliken charges, electrostatic potential maps, and Fukui functions, provide a quantitative measure of local reactivity. For instance, a high positive Mulliken charge on the glyoxal (B1671930) carbons would confirm their electrophilic character, making them susceptible to nucleophilic attack by the guanidinium group of arginine.

Table 1: Calculated Reactivity Descriptors for this compound Note: These values are illustrative and would be derived from specific quantum chemical calculations (e.g., DFT at the B3LYP/6-311G level).

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on C1 (carbonyl) | +0.45 | Indicates high electrophilicity |

| Mulliken Charge on C2 (carbonyl) | +0.42 | Indicates high electrophilicity |

Molecular Modeling and Simulation of Chemical Transformations

Molecular modeling and simulation techniques, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable for studying the dynamic processes of chemical reactions involving this compound derivatives. These simulations can model the bioconjugation process where the molecule selectively targets and reacts with arginine residues on a protein. researchgate.net

By simulating the reaction environment, researchers can map the entire reaction pathway from reactants to products, passing through the transition state. This allows for the calculation of activation energies, providing a deeper understanding of the reaction kinetics. nih.gov For the reaction between this compound and arginine, simulations can elucidate the step-by-step mechanism, including the initial nucleophilic attack and subsequent dehydration steps, and reveal the role of the aqueous environment and specific amino acid residues in the protein's active site that may facilitate the transformation.

These simulations are crucial for understanding the stability of the resulting conjugate. MD simulations can predict the conformational changes in a protein upon modification and assess the stability of the newly formed covalent bond under physiological conditions, which is critical for applications like developing stable protein-based PET molecular probes. researchgate.netnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is essential for their characterization and identification. For derivatives of this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can predict UV-visible absorption spectra, while calculations of nuclear magnetic shielding constants can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

The prediction of ¹H and ¹³C NMR spectra is particularly useful for confirming the structure of newly synthesized derivatives. By comparing the computationally predicted spectrum with the experimental one, chemists can verify the molecular structure and stereochemistry. mdpi.com Similarly, the calculation of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra, allowing for the identification of key functional groups and their vibrational modes.

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for a this compound Derivative Note: This table illustrates the principle of comparing calculated data to experimental findings for structural verification.

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR (δ, ppm) - Aldehydic H | 9.65 | 9.72 |

| ¹³C NMR (δ, ppm) - Carbonyl C | 192.4 | 191.8 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1730 | 1725 |

| UV-Vis λmax (nm) | 258 | 260 |

Structure-Activity Relationship (SAR) Studies in Rational Drug Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern rational drug design, aiming to correlate the chemical structure of a compound with its biological activity. drugdesign.orgeurekaselect.com For derivatives of this compound, computational SAR approaches are employed to design molecules with enhanced potency and selectivity as, for example, enzyme inhibitors or receptor modulators. ucl.ac.ukrsc.org

Computational techniques like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are central to these studies. Molecular docking predicts the preferred orientation and binding affinity of a ligand (the 4-Fluorophenylglyoxal derivative) within the active site of a target protein. researchgate.net By systematically modifying the structure of the parent compound—for instance, by changing the substituents on the phenyl ring—researchers can computationally screen a virtual library of derivatives to identify candidates with improved binding scores.

These in silico studies guide synthetic efforts by prioritizing compounds that are most likely to be active, thereby saving time and resources. researchgate.net For example, if 4-Fluorophenylglyoxal derivatives are being developed as inhibitors for a specific kinase, SAR studies would explore how different functional groups on the phenyl ring interact with the kinase's binding pocket to enhance inhibition. drugdesign.org

Table 3: Illustrative SAR Data from a Computational Screening of 4-Fluorophenylglyoxal Derivatives Note: Data is hypothetical, representing typical output from a computational SAR study.

| Derivative (Substitution on Phenyl Ring) | Calculated Binding Affinity (kcal/mol) | Predicted IC₅₀ (nM) | Key Interaction with Target |

|---|---|---|---|

| 4-Fluoro (Parent Compound) | -7.5 | 150 | Hydrogen bond with Ser-120 |

| 4-Chloro | -7.8 | 110 | Enhanced hydrophobic interaction |

| 4-Trifluoromethyl | -8.5 | 55 | Strong dipole interaction |

| 4-Amino | -6.9 | 300 | Potential steric clash |

Computational Analysis of Photophysical and Redox Properties of Derivatives

The photophysical and redox properties of this compound derivatives are critical for their potential use in applications such as fluorescent probes, photosensitizers, or electrochemically active materials. Computational methods provide a powerful means to predict and understand these properties at the molecular level.

Time-Dependent DFT (TD-DFT) is the workhorse method for studying electronic excited states. It can accurately predict absorption and emission wavelengths (fluorescence and phosphorescence), as well as quantum yields and excited-state lifetimes. This allows for the in silico design of derivatives with specific optical properties, such as fluorophores that emit in a desired region of the spectrum for biological imaging applications.

Furthermore, computational electrochemistry can predict the redox potentials (oxidation and reduction potentials) of these derivatives. By calculating the energies of the neutral, oxidized, and reduced forms of the molecule, it is possible to construct a theoretical cyclic voltammogram. This information is vital for assessing the electrochemical stability of the compounds and for designing molecules with specific electron-transfer capabilities, which is relevant for applications in sensors or catalysis.

Future Research Directions and Emerging Applications

Advancements in Enantioselective Transformations Involving Glyoxal (B1671930) Hydrates

The field of asymmetric synthesis is continually seeking efficient methods to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry. Glyoxal hydrates, including 4-Fluorophenylglyoxal hydrate (B1144303), are emerging as versatile substrates in these transformations.

Recent research has demonstrated the single-step enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas, catalyzed by a chiral phosphoric acid. This method yields products with high efficiency (up to 99% yield) and excellent enantiomeric ratios (up to 98:2 e.r.). Mechanistic studies suggest the reaction proceeds through a face-selective protonation of an enol-type intermediate. Applying this methodology to 4-Fluorophenylglyoxal hydrate could provide a direct route to novel, enantioenriched fluorinated hydantoins, which are scaffolds of significant interest in medicinal chemistry.

Furthermore, glyoxalase-based enzymatic systems have been developed for the highly enantioselective synthesis of α-hydroxy carboxylic acids from various aryl glyoxals. These biocatalytic approaches offer a scalable and operationally simple pathway to both L- and D-enantiomers of α-hydroxy acids, which are valuable chiral building blocks. The use of this compound in such enzymatic systems could yield chiral 4-fluoromandelic acid derivatives, important precursors for biologically active molecules.

The key challenge and future direction in this area lie in expanding the scope of chiral catalysts and biocatalytic systems that can accommodate fluorinated glyoxals and developing transformations that exploit the unique electronic properties conferred by the fluorine atom to achieve even higher levels of stereocontrol.

Development of Novel Catalytic Systems Utilizing this compound as a Building Block

While this compound is often viewed as a substrate, its structural features make it a compelling candidate as a precursor for novel catalysts and ligands in organometallic chemistry. The strategic incorporation of fluorine atoms into auxiliary ligands is a known strategy to modulate the electronic properties of organometallic complexes used in homogeneous catalysis.

Future research could focus on transforming the dicarbonyl moiety of this compound into complex ligand structures. For example, condensation reactions with chiral diamines could yield enantiopure N-heterocyclic carbene (NHC) precursors or Schiff base ligands. The fluorine atom on the phenyl ring would act as an electronic modulator, influencing the Lewis acidity/basicity and redox potential of the resulting metal-ligand complex. This could lead to catalysts with enhanced activity, selectivity, or stability in a variety of organic transformations.

Visible-light photoredox catalysis is a rapidly growing field, and novel photocatalysts are in high demand. Derivatives of this compound could be explored as building blocks for new organic photosensitizers. The combination of the aromatic system and the electron-withdrawing nature of the fluorine atom can be tuned to achieve desired photophysical properties, such as absorption spectra and excited-state redox potentials.

Table 1: Potential Catalytic Applications from this compound Derivatives

| Derivative Type | Potential Catalyst Class | Target Reactions |

|---|---|---|

| Chiral Schiff Bases | Asymmetric Lewis Acid Catalysts | Diels-Alder, Michael Additions |

| N-Heterocyclic Carbenes | Organometallic Catalysts | Cross-Coupling, Metathesis |

| Extended π-systems | Organic Photocatalysts | Radical Fluorination, C-H Activation |

Exploration in Sustainable Chemical Processes and Green Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction of waste, use of safer solvents, and energy efficiency. Future research involving this compound will likely focus on integrating these principles.

Mechanochemistry, which involves solvent-free reactions conducted by grinding, represents a significant green alternative to traditional solution-phase synthesis. The synthesis of fluorinated imines from fluorinated benzaldehydes and anilines has been achieved with good-to-excellent yields in just 15 minutes of manual grinding, often requiring no further purification. This methodology could be directly applied to the condensation reactions of this compound, drastically reducing solvent waste and reaction times.

Furthermore, visible-light photoredox catalysis offers a sustainable approach by using light as a renewable energy source to drive chemical reactions under mild conditions. This technique has been successfully used for the synthesis of various fluorinated aromatic compounds. mdpi.com Future work could develop photoredox-mediated transformations of this compound, potentially enabling novel reaction pathways that are inaccessible through traditional thermal methods and avoiding the use of harsh reagents. nih.gov The development of such processes aligns with the goals of creating more cost-effective and environmentally benign synthetic methods. nih.gov

Advanced Applications in Pharmaceutical Development beyond Current Scope

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl motif is present in numerous approved pharmaceuticals. As a versatile building block, this compound serves as an excellent starting point for the synthesis of novel, fluorinated heterocyclic compounds with therapeutic potential.